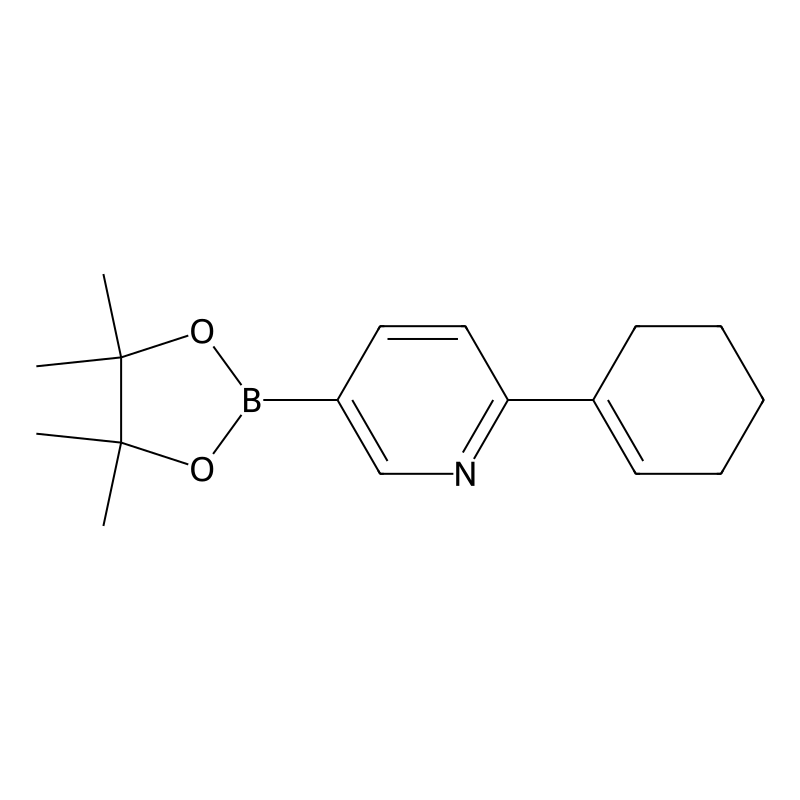6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester
Catalog No.
S6629845
CAS No.
1989596-92-0
M.F
C17H24BNO2
M. Wt
285.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1989596-92-0
Product Name
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester
IUPAC Name
2-(cyclohexen-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Molecular Formula
C17H24BNO2
Molecular Weight
285.2 g/mol
InChI
InChI=1S/C17H24BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h8,10-12H,5-7,9H2,1-4H3
InChI Key
NTMBZQFHNPWHJJ-UHFFFAOYSA-N
SMILES
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CCCCC3
Canonical SMILES
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CCCCC3
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester (also referred to as cyclohexenylboronic acid pinacol ester) is a boronic acid derivative used in scientific research for various purposes. This paper aims to provide an overview of the compound, including its definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, safety, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future research directions.
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester is a boronic acid ester with the chemical formula C15H21BNO2. It is also known as Boronic acid cyclohexenyl ester or Pinacolboron cyclohexenyl ester. The compound has been used in various chemical reactions, including Suzuki coupling and Buchwald-Hartwig amination. It is a white or off-white crystalline solid that is insoluble in water but soluble in some organic solvents.
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester has a melting point of 98-100°C and a boiling point of 370.9°C at 760 mmHg. The compound has a density of 1.12 g/cm3 and a refractive index of 1.541. It is stable under normal conditions, but may decompose upon exposure to strong oxidizing agents or acids. 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester is not flammable but may produce irritating or toxic fumes upon combustion.
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester can be synthesized using various methods, including Suzuki coupling and Buchwald-Hartwig amination. In general, the process involves the reaction of cyclohexenylboronic acid with 3-bromo-6-chloropyridine and pinacol in the presence of a palladium catalyst. The resulting product can be purified using column chromatography or recrystallization.
Characterization of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester can be done using various spectroscopic techniques, including NMR, infrared spectroscopy, and mass spectrometry. The compound can also be analyzed using thermal and elemental analysis.
Characterization of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester can be done using various spectroscopic techniques, including NMR, infrared spectroscopy, and mass spectrometry. The compound can also be analyzed using thermal and elemental analysis.
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester can be analyzed using various analytical methods, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
There is limited information available on the biological properties of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester. However, it has been reported as a potential inhibitor of the phosphatase activity of protein phosphatase 2A (PP2A), which is involved in cell signaling and regulation of various cellular processes.
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester has not been reported as highly toxic, but appropriate safety precautions, such as the use of protective equipment and proper ventilation, should be taken when handling the compound. It is also important to dispose of the compound and any waste materials properly.
6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester has been used as a building block in various chemical reactions, including Suzuki coupling and Buchwald-Hartwig amination. It has also been used as a ligand in palladium-catalyzed cross-coupling reactions.
There have been limited studies on 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester, but it has been used as a key reagent in the synthesis of various compounds. Future studies may focus on the optimization of the synthesis process and the application of the compound in new chemical reactions.
The potential applications of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester include organic synthesis, medicinal chemistry, and materials science. It can be used as a building block in the synthesis of various compounds and as a ligand in palladium-catalyzed cross-coupling reactions. The compound's potential use in medicinal chemistry may include the development of inhibitors for the treatment of diseases such as cancer and diabetes.
The limitations of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester include its limited biological data and its potential toxicity. Future directions may focus on the optimization of the synthesis process, the development of new applications, and the exploration of the compound's potential in medicinal chemistry.
Future research directions:
- Study the biological activity of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester in more detail.
- Develop new synthetic methodologies using 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester as a key reagent.
- Explore the use of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester in materials science.
- Investigate the potential medical applications of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester, including its use as a potential inhibitor for the treatment of various diseases, including cancer and diabetes.
- Conduct further studies on the potential toxicity of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester, including its effects on the environment and human health.
Future research directions:
- Study the biological activity of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester in more detail.
- Develop new synthetic methodologies using 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester as a key reagent.
- Explore the use of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester in materials science.
- Investigate the potential medical applications of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester, including its use as a potential inhibitor for the treatment of various diseases, including cancer and diabetes.
- Conduct further studies on the potential toxicity of 6-(Cyclohex-1-en-1-yl)pyridine-3-boronic acid pinacol ester, including its effects on the environment and human health.
Hydrogen Bond Acceptor Count
3
Exact Mass
285.1900092 g/mol
Monoisotopic Mass
285.1900092 g/mol
Heavy Atom Count
21
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds








